RK-33

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RK-33 es un inhibidor de molécula pequeña que se dirige a la helicasa de ARN DDX3. Ha mostrado resultados prometedores en la investigación preclínica como agente anticancerígeno. This compound es conocido por su capacidad para inducir el arresto del ciclo celular G1, promover la apoptosis y mejorar la sensibilización a la radiación en células que sobreexpresan DDX3 .

Aplicaciones Científicas De Investigación

RK-33 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Se ha demostrado que this compound radiosensibiliza las células de cáncer de próstata al bloquear la helicasa de ARN DDX3, lo que lleva a una disminución de la proliferación y un arresto del ciclo celular inducido en la fase G1.

Investigación antiviral: this compound tiene una acción antiviral de amplio espectro al inhibir las actividades enzimáticas de DDX3X.

Administración de fármacos: La encapsulación de this compound en nanopartículas de PLGA ha mostrado potencial como una formulación parenteral, mejorando la retención sistémica y reduciendo la toxicidad.

Mecanismo De Acción

RK-33 ejerce sus efectos al dirigirse a la helicasa de ARN DDX3. Se une específicamente a DDX3, inhibiendo su actividad helicasa e interrumpiendo su papel en el metabolismo del ARN y la respuesta antiviral . Esta inhibición conduce al arresto del ciclo celular G1, la apoptosis y una mayor sensibilización a la radiación en células que sobreexpresan DDX3 . Además, this compound ayuda a inhabilitar el mecanismo de reparación del ADN en las células cancerosas, evitando que reparen las hebras de ADN rotas por la radiación .

Análisis Bioquímico

Biochemical Properties

RK-33 functions as a potent inhibitor of the RNA helicase DDX3. This enzyme is involved in unwinding RNA structures, which is essential for RNA translation and other metabolic processes. By inhibiting DDX3, this compound disrupts these processes, leading to a reduction in protein synthesis. The compound has been shown to cause G1 cell cycle arrest, induce apoptosis, and promote radiation sensitization in cells overexpressing DDX3 . Additionally, this compound has demonstrated broad-spectrum antiviral activity by inhibiting the enzymatic activities of DDX3X, thereby limiting viral replication in cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly those overexpressing DDX3, this compound treatment results in decreased proliferation and induction of G1 phase cell-cycle arrest . The compound also induces apoptosis and enhances the sensitivity of these cells to radiation therapy . In viral-infected cells, this compound reduces viral load by downregulating viral gene expression and inhibiting viral protein production . These effects are mediated through the inhibition of DDX3, which is co-opted by viruses for replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding domain of DDX3, thereby inhibiting its helicase activity . This inhibition disrupts the normal function of DDX3 in RNA metabolism, leading to a cascade of downstream effects, including reduced protein synthesis and impaired viral replication . Additionally, this compound has been shown to interfere with the DDX3-β-catenin axis, thereby impairing Wnt signaling . This disruption of Wnt signaling contributes to the compound’s anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can cause sustained G1 cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antiviral effects persist over time, with continued inhibition of viral replication observed in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound is efficacious in limiting viral infections and reducing tumor growth . At higher doses, the compound can exhibit toxic effects, including increased apoptosis and potential off-target effects . In xenograft models of cancer, this compound has been shown to reduce tumor proliferation and enhance the effects of radiation therapy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DDX3. By inhibiting DDX3, this compound affects RNA metabolism, including transcription, pre-mRNA splicing, RNA export, and translation . The compound also impacts mitochondrial translation and respiratory electron transport pathways, leading to reduced oxidative phosphorylation capacity and increased reactive oxygen species (ROS) levels . These metabolic disruptions contribute to the compound’s anticancer and antiviral effects.

Transport and Distribution

Within cells, this compound is transported and distributed to various compartments, including the cytoplasm and mitochondria . The compound’s interaction with DDX3 facilitates its localization to these compartments, where it exerts its inhibitory effects. Additionally, this compound has been shown to accumulate in cancer cells overexpressing DDX3, enhancing its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with DDX3. The compound localizes to the nucleolus, centrosome, and mitochondria, where it performs different functions based on its location . In the nucleolus, this compound inhibits RNA processing, while in the mitochondria, it disrupts mitochondrial translation and oxidative phosphorylation . These localized effects contribute to the compound’s overall therapeutic activity.

Métodos De Preparación

RK-33 se puede sintetizar utilizando varios métodos. Un enfoque común involucra la encapsulación de this compound en nanopartículas de ácido poli(láctico-co-glicólico) (PLGA) utilizando el método de evaporación de disolventes en emulsión. Este método da como resultado nanopartículas con un diámetro hidrodinámico de aproximadamente 245 nm y una carga negativa . El this compound encapsulado se libera durante siete días y exhibe citotoxicidad a las células de carcinoma de mama humano de una manera dependiente del tiempo .

Análisis De Reacciones Químicas

RK-33 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: this compound puede participar en reacciones redox, aunque los detalles específicos sobre estas reacciones son limitados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de reactivos y condiciones específicas.

Reactivos y condiciones comunes: Las reacciones que involucran this compound a menudo requieren reactivos y condiciones específicos, como el uso de PLGA para encapsulación y liberación controlada.

Productos principales: Los productos primarios formados a partir de estas reacciones incluyen las nanopartículas this compound encapsuladas y sus productos de liberación posteriores.

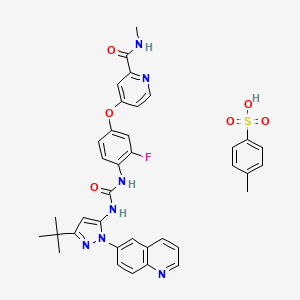

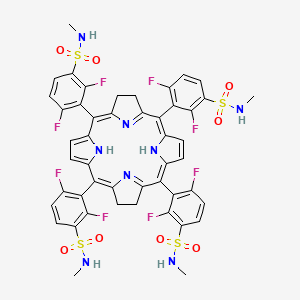

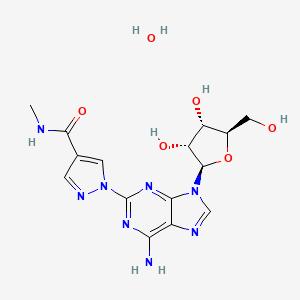

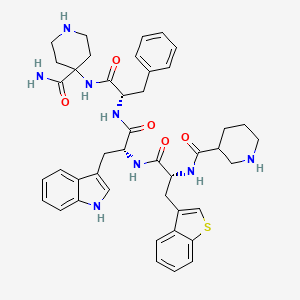

Comparación Con Compuestos Similares

RK-33 es único en su capacidad de dirigirse a DDX3 con alta especificidad y eficacia. Compuestos similares incluyen otros inhibidores de helicasa de ARN, como los que se dirigen a DDX5 y DDX17, pero this compound destaca por sus potentes propiedades anticancerígenas y antivirales . El desarrollo de this compound como un fármaco de primera clase destaca su potencial como un nuevo agente terapéutico .

Propiedades

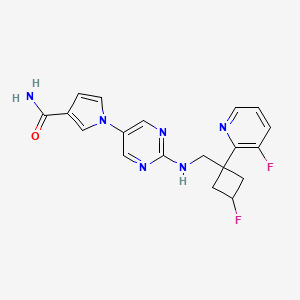

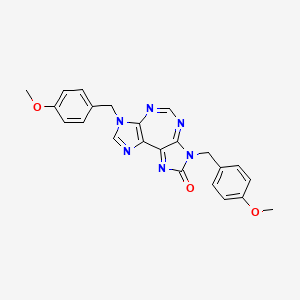

IUPAC Name |

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMZXFUZDBRCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)